

Spectroscopic Data Analysis of 4-Ethyl-5oxooctanal: A Technical Guide

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Compound of Interest		
Compound Name:	4-Ethyl-5-oxooctanal	
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Introduction

This technical guide provides a predictive overview of the spectroscopic data for **4-Ethyl-5-oxooctanal**. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic behavior of its constituent functional groups: an aldehyde, a ketone, an ethyl group, and an alkyl chain. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethyl-5-oxooctanal**. These values are estimates based on typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
-CHO	9.6 - 9.8	Triplet
-CH ₂ -CHO	2.4 - 2.6	Multiplet
-CH(CH ₂ CH ₃)-	2.5 - 2.7	Multiplet
-CH ₂ -CO-	2.3 - 2.5	Triplet
-CH ₂ -CH ₃ (methylene)	1.5 - 1.7	Quartet
-CH ₂ - (alkyl chain)	1.2 - 1.6	Multiplet
-CH₃ (ethyl)	0.9 - 1.1	Triplet
-CH₃ (propyl)	0.8 - 1.0	Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ, ppm)
-СНО	200 - 205
-C=O (ketone)	205 - 215
-CH(CH ₂ CH ₃)-	50 - 60
-CH ₂ -CHO	40 - 50
-CH ₂ -CO-	35 - 45
-CH ₂ - (alkyl chain)	20 - 40
-CH ₂ -CH ₃ (methylene)	20 - 30
-CH₃ (ethyl)	10 - 15
-CH₃ (propyl)	13 - 16

Table 3: Predicted IR Spectroscopic Data



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	1720 - 1740	Strong
C=O Stretch (Ketone)	1705 - 1725	Strong
C-H Stretch (Aldehyde)	2820 - 2850 and 2720 - 2750	Medium (often two bands)
C-H Stretch (Alkyl)	2850 - 3000	Strong
C-H Bend (Alkyl)	1350 - 1470	Medium

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Possible Fragment Ion	Fragmentation Pathway
170	[C10H18O2] ⁺	Molecular Ion (M+)
141	[M - CHO]+	α-cleavage at the aldehyde
127	[M - C3H7] ⁺	α-cleavage at the ketone (loss of propyl radical)
113	[M - C4H9O] ⁺	Cleavage at the ethyl group side of the ketone
99	[C5H7O2] ⁺	McLafferty rearrangement involving the ketone
71	[C4H7O]+	α-cleavage at the ketone (loss of butyl radical from the aldehyde side)
57	[C ₃ H ₅ O] ⁺ or [C ₄ H ₉] ⁺	Further fragmentation
43	[C2H3O]+ or [C3H7]+	Acylium ion from ketone or propyl fragment
29	[CHO]+ or [C₂H₅]+	Aldehyde fragment or ethyl fragment



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

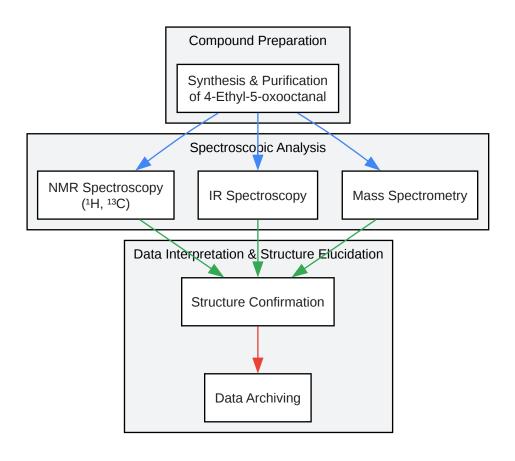
- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **4-Ethyl-5-oxooctanal** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: For a liquid sample like **4-Ethyl-5-oxooctanal**, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.
- Data Acquisition: Place the prepared sample in an FT-IR spectrometer. Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates (or solvent) should be recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.
- 3. Mass Spectrometry (MS)



- Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation.[3][4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as **4-Ethyl-5-oxooctanal**.



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Caption: Workflow for Spectroscopic Analysis.

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